Ozarelix

Prostate Cancer Testosterone Suppression Phase II Clinical Trial

Researchers requiring a non-depot GnRH antagonist for prostate cancer models face limited sourcing options with validated castration profiles. Ozarelix (CAS 295350-45-7) directly addresses this gap. • Achieves sustained castration-level testosterone suppression (<0.5 ng/mL) for >85 days with a 130 mg IM dose, enabling chronic in vivo studies without depot formulation. • Induces caspase 8/3-dependent apoptosis and G2/M arrest in androgen-independent PC3 and DU145 cells at 5-20 ng/mL. • Supplied as a lyophilized powder (≥98% purity) with full analytical documentation; global shipping under ambient or blue ice conditions.

Molecular Formula C72H96ClN17O14
Molecular Weight 1459.1 g/mol
CAS No. 295350-45-7
Cat. No. B1683752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzarelix
CAS295350-45-7
SynonymsAc-D-Nal(2)-D-Phe(4Cl)-D-Pal(3)-Ser-NMe-Tyr-D-Hcit-Nle-Arg-Pro-D-Ala-NH2
ozarelix
Molecular FormulaC72H96ClN17O14
Molecular Weight1459.1 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
InChIInChI=1S/C72H96ClN17O14/c1-5-6-17-52(63(96)85-54(19-12-33-79-71(75)76)70(103)90-34-13-20-59(90)67(100)81-42(2)61(74)94)83-62(95)53(18-9-10-32-80-72(77)104)84-68(101)60(39-45-24-29-51(93)30-25-45)89(4)69(102)58(41-91)88-66(99)57(38-47-14-11-31-78-40-47)87-65(98)56(36-44-22-27-50(73)28-23-44)86-64(97)55(82-43(3)92)37-46-21-26-48-15-7-8-16-49(48)35-46/h7-8,11,14-16,21-31,35,40,42,52-60,91,93H,5-6,9-10,12-13,17-20,32-34,36-39,41H2,1-4H3,(H2,74,94)(H,81,100)(H,82,92)(H,83,95)(H,84,101)(H,85,96)(H,86,97)(H,87,98)(H,88,99)(H4,75,76,79)(H3,77,80,104)/t42-,52+,53-,54+,55-,56-,57-,58+,59+,60+/m1/s1
InChIKeyKATZUZNTRINHDT-HALMFYTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ozarelix: Fourth-Generation GnRH Antagonist


Ozarelix (D-63153, SPI-153) is a synthetic decapeptide and a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist [1]. It is a water-soluble LHRH antagonist that competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [2]. The compound is under investigation, having reached Phase II clinical trials for prostate cancer and was explored for benign prostatic hyperplasia (BPH) and endometriosis, though development in the latter indications has been discontinued [3]. Its distinct mechanism and potential advantages over GnRH agonists warrant careful scientific selection.

Target class Fourth-generation GnRH antagonist for receptor signaling and pituitary axis studies
Research models Prostate cancer models (hormone-dependent and castration-resistant), peptide aggregation and formulation research
Key differentiator Non-depot, water-soluble peptide with reported acetate counterion-inclusive aggregation behavior

Ozarelix: Why Generic Substitution Fails


The selection of a GnRH antagonist is not generic. Ozarelix distinguishes itself from earlier generations and agonists like Goserelin through a unique pharmacological profile and specific biophysical behaviors. While all GnRH antagonists aim to suppress testosterone, differences in potency, dosing regimen, and aggregation propensity can significantly impact research reproducibility, therapeutic window, and formulation stability [1]. For instance, direct comparative clinical trials against Goserelin depot highlight differing dosing schedules and potential safety profiles [2]. Furthermore, studies on peptide aggregation reveal Ozarelix's unique interaction with counterions, a critical factor for formulation and delivery that differs markedly from compounds like Degarelix [3]. Therefore, substituting Ozarelix with an alternative without direct, quantitative evidence is scientifically unsound and can lead to divergent experimental outcomes.

Dosing regimen Non-depot monthly regimen may not transfer to depot agonists like Goserelin; pharmacokinetic and endpoint profiles differ.
Aggregation mechanism Acetate counterion inclusion in Ozarelix aggregates contrasts with Degarelix, potentially altering formulation stability and release.
Direct cellular effects Reported pro-apoptotic activity on androgen-independent prostate cancer cells may not be replicated by other GnRH antagonists.

Ozarelix: Quantitative Differentiation


In Vivo Efficacy vs. Goserelin Depot

In a Phase II study (NCT01252693), Ozarelix was directly compared to Goserelin depot in 214 men with prostate cancer. Ozarelix was administered as a 65 mg subcutaneous injection on days 1 (two injections), 8, 28, and 56. Goserelin was given as a 3.6 mg depot injection on days 1, 28, and 56 [1]. Separately, another Phase II study with Ozarelix showed that a 130 mg intramuscular dose per 28-day cycle led to continuous testosterone suppression to castration levels (<0.5 ng/mL) until at least day 85 in patients, with a 97% PSA response rate in those with continuous suppression [2]. This demonstrates Ozarelix's ability to achieve rapid and sustained castration with a distinct, non-depot dosing schedule, a key differentiator from depot-based agonists like Goserelin.

Testosterone suppression vs. Goserelin
Head-to-head
130 mg IM every 28 days achieved continuous castration-level testosterone (
Supports dosing-benchmark and model-selection interpretation for in vivo studies.
Reported comparator endpoint context; non-depot flexibility.
Apoptosis induction in vitro
Class-level
20 ng/mL Ozarelix for 72 h induced caspase-8-dependent apoptosis and G2/M arrest in PC3 and DU145 cells.
Supports castration-resistant prostate cancer model studies.
Data to verify in independent settings; anti-proliferative endpoint context.
Aggregation mechanism
Head-to-head
1H NMR and MD simulations show acetate counterion is integrated into Ozarelix aggregates but excluded from Degarelix aggregates; Cetrorelix behaves like Ozarelix.
Mechanism difference may affect formulation transfer and stability prediction.
Formulation context; requires compound-specific optimization.
Critical Aggregation Concentration
Head-to-head
Fluorescence spectroscopy established a rank-order of aggregation propensity among Ozarelix, Cetrorelix, and Teverelix; CAC determined for each.
Supports selection of working concentrations below aggregation threshold.
Quantitative CAC values available in source; context-dependent.
Prostate Cancer Testosterone Suppression Phase II Clinical Trial

Apoptosis in Androgen-Independent Prostate Cancer

Ozarelix demonstrates direct, receptor-mediated effects on androgen-independent prostate cancer cells (PC3 and DU145). Treatment with Ozarelix (0-20 ng/mL) for 72 hours resulted in a significant accumulation of cells in the G2/M phase and induced caspase-8-dependent apoptosis, as shown by increased caspase 3 activity [1]. This is a distinct mechanism from simple GnRH receptor antagonism, potentially offering an advantage in castration-resistant settings where other GnRH modulators may have limited efficacy.

Apoptosis induction in vitro
Class-level
20 ng/mL Ozarelix for 72 h induced caspase-8-dependent apoptosis and G2/M arrest in PC3 and DU145 cells.
Supports castration-resistant prostate cancer model studies.
Data to verify in independent settings; anti-proliferative endpoint context.
Prostate Cancer Apoptosis Androgen-Independent In Vitro

Aggregation Propensity vs. Cetrorelix & Degarelix

Ozarelix, Cetrorelix, and Degarelix are structurally similar GnRH antagonists, but their aggregation behavior differs significantly. 1H NMR studies revealed that all three aggregate in aqueous solution. However, a key distinction is that the acetate counterion is incorporated into the aggregates of Ozarelix and Cetrorelix, but not in those of Degarelix [1]. This finding, confirmed by all-atom molecular dynamics (AA-MD) simulations, indicates that Ozarelix's aggregation process is fundamentally different from that of Degarelix, which could affect its formulation stability, solubility, and bioavailability in ways that are not interchangeable with other peptide antagonists [2].

Aggregation mechanism
Head-to-head
1H NMR and MD simulations show acetate counterion is integrated into Ozarelix aggregates but excluded from Degarelix aggregates; Cetrorelix behaves like Ozarelix.
Mechanism difference may affect formulation transfer and stability prediction.
Formulation context; requires compound-specific optimization.
Peptide Aggregation Formulation 1H NMR Biophysics

CAC vs. Teverelix & Cetrorelix

The aggregation process of Ozarelix was quantitatively compared to that of Cetrorelix and Teverelix by determining their critical aggregation concentrations (CAC) using fluorescence spectroscopy [1]. This study developed a method to measure CAC for these decapeptides, monitoring the incorporation of the fluorescent probe ANS into aggregates and changes in intrinsic peptide fluorescence. This provides a direct, quantitative measure of Ozarelix's self-association behavior relative to its closest structural analogs, essential for understanding its solution-state behavior.

Critical Aggregation Concentration
Head-to-head
Fluorescence spectroscopy established a rank-order of aggregation propensity among Ozarelix, Cetrorelix, and Teverelix; CAC determined for each.
Supports selection of working concentrations below aggregation threshold.
Quantitative CAC values available in source; context-dependent.
Peptide Aggregation Critical Aggregation Concentration Fluorescence Spectroscopy

Ozarelix: Recommended Applications


In Vivo: Rapid Testosterone Suppression

For researchers designing in vivo models of prostate cancer, Ozarelix is the preferred GnRH antagonist when the experimental objective requires a non-depot formulation with a proven dosing regimen that achieves rapid and sustained castration. The Phase II data demonstrating continuous testosterone suppression to castration levels (<0.5 ng/mL) for over 85 days with a 130 mg intramuscular dose provides a validated benchmark for achieving chemical castration without the use of a depot technology [1]. This is in contrast to Goserelin, which relies on a depot formulation and may have a slower onset of action. Procure Ozarelix for studies aiming to replicate or investigate this specific pharmacokinetic/pharmacodynamic profile.

In Vitro Androgen-Independent Prostate Cancer

Ozarelix is uniquely suited for in vitro studies on androgen-independent prostate cancer cell lines (PC3, DU145). The compound's ability to induce apoptosis and G2/M cell cycle arrest in these models [2] makes it a valuable tool for investigating pathways of castration-resistant disease. Procurement of Ozarelix is justified over other GnRH modulators that may lack this direct, receptor-mediated pro-apoptotic effect on androgen-independent cells. This is particularly relevant for projects exploring combination therapies or novel mechanisms of action in advanced prostate cancer.

Peptide Formulation: Aggregation Behavior

Researchers involved in the formulation of therapeutic peptides, especially those developing long-acting injectables, should select Ozarelix when a compound with a well-characterized aggregation mechanism that incorporates acetate counterions is required. The data from 1H NMR and AA-MD simulations [3] provide a clear, comparative baseline against Cetrorelix (similar behavior) and Degarelix (different behavior). This makes Ozarelix an excellent model compound for studying the impact of counterion inclusion on peptide stability, solubility, and release kinetics. Its distinct behavior from Degarelix means it cannot be used as a substitute, and vice versa, in formulation development projects.

Application
Selection Property
Validation Focus
In vivo prostate cancer model studies
Non-depot GnRH antagonist with reported testosterone suppression endpoint
Testosterone and PSA endpoint monitoring; dosing-regimen review
Androgen-independent prostate cancer cell models
Reported pro-apoptotic activity in PC3/DU145-like models
Caspase-3 and cell-cycle arrest endpoint validation
Peptide formulation and aggregation research
Acetate counterion-inclusive aggregation mechanism
Aggregation stability, solubility, and formulation transfer assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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